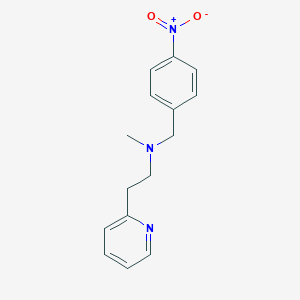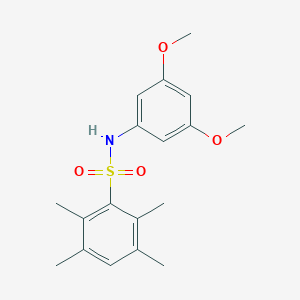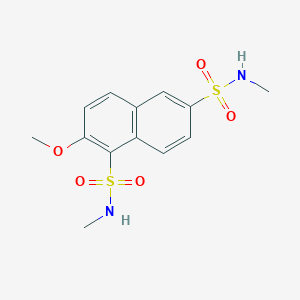![molecular formula C10H12N4O3S2 B229732 N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide](/img/structure/B229732.png)
N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of arylsulfonamides and has been found to exhibit potent inhibitory effects on the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase.
作用機序
The mechanism of action of N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide involves the inhibition of 20-HETE synthase, which leads to a decrease in the production of 20-HETE. This compound is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension and renal dysfunction. By inhibiting 20-HETE synthase, N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide reduces the vasoconstrictor tone and improves renal function, leading to a decrease in blood pressure.
Biochemical and Physiological Effects:
N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide has been shown to exhibit potent inhibitory effects on 20-HETE synthase, leading to a decrease in the production of 20-HETE. This compound is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension and renal dysfunction. By inhibiting 20-HETE synthase, N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide reduces the vasoconstrictor tone and improves renal function, leading to a decrease in blood pressure.
実験室実験の利点と制限
N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide has several advantages for lab experiments. It is readily available and has been optimized for high yield and purity. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide is that it exhibits low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide. One potential application is in the treatment of hypertension and renal dysfunction. N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide has been shown to exhibit potent antihypertensive effects in animal models, and further studies are needed to determine its efficacy in humans. Another potential application is in the treatment of cancer. 20-HETE has been implicated in the pathogenesis of several types of cancer, and N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide may have potential as a cancer therapy by inhibiting 20-HETE synthase. Further research is needed to determine the safety and efficacy of N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide in cancer treatment.
合成法
The synthesis of N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide involves the reaction of 4-hydroxy-3-nitrobenzenesulfonamide with 4H-1,2,4-triazole-3-thiol in the presence of a reducing agent such as tin(II) chloride. The resulting product is then treated with ethanesulfonyl chloride to yield the final compound. This method has been optimized for high yield and purity, making N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide readily available for research purposes.
科学的研究の応用
N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent inhibitory effects on the enzyme 20-HETE synthase, which is involved in the regulation of vascular tone, blood pressure, and renal function. N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide has been shown to reduce blood pressure in hypertensive animal models, suggesting its potential use as an antihypertensive agent.
特性
分子式 |
C10H12N4O3S2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C10H12N4O3S2/c1-2-19(16,17)14-7-3-4-8(15)9(5-7)18-10-11-6-12-13-10/h3-6,14-15H,2H2,1H3,(H,11,12,13) |
InChIキー |
QJHXMLPVGOJZHJ-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)O)SC2=NC=NN2 |
正規SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)O)SC2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229651.png)
![2-chloro-N-[2-[2-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229653.png)
![2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine](/img/structure/B229655.png)

![N-[2-(2-ethylidenehydrazino)-2-oxoethyl]benzamide](/img/structure/B229658.png)
![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)

![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)


![Methyl 4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoate](/img/structure/B229671.png)
![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline](/img/structure/B229675.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)